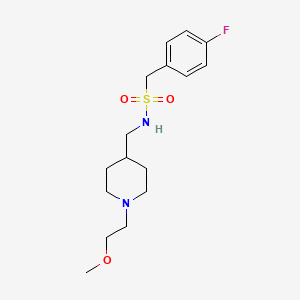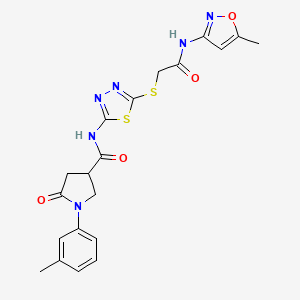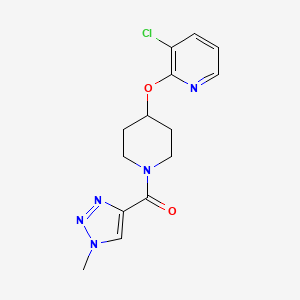
3-(1-(3-(4-Chloro-3-(trifluoromethyl)phenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-(3-(4-Chloro-3-(trifluoromethyl)phenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione is a complex organic compound It features several functional groups, including chloro, trifluoromethyl, propanoyl, azetidine, and imidazolidine-dione
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 3-(1-(3-(4-Chloro-3-(trifluoromethyl)phenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multi-step synthesis:
Formation of Intermediate: : The first step often involves the preparation of an intermediate compound, such as 4-Chloro-3-(trifluoromethyl)benzene, through chlorination and trifluoromethylation reactions.
Propanoyl Addition: : The intermediate is then reacted with propanoyl chloride under specific conditions (e.g., a catalyst like AlCl3) to introduce the propanoyl group.
Azetidine Ring Formation: : Next, an azetidine ring is constructed using appropriate reagents and catalysts.
Imidazolidine-Dione Synthesis: : Finally, the imidazolidine-2,4-dione structure is formed through a series of cyclization reactions.
Industrial Production Methods
Industrial production often involves similar steps but on a larger scale. Specific conditions such as temperature, pressure, and the use of industrial-grade solvents and catalysts are optimized for scalability and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
The compound undergoes various reactions:
Oxidation: : The presence of multiple functional groups allows oxidation reactions, potentially leading to derivatives with altered properties.
Reduction: : Reduction reactions can modify the compound's reactivity and stability.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur, replacing certain functional groups.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like KMnO4 or CrO3 under controlled conditions.
Reduction: : Reducing agents such as LiAlH4 or NaBH4 in an inert atmosphere.
Substitution: : Reagents like alkyl halides, alcohols, or amines under appropriate conditions.
Major Products
The reactions can yield various products, including substituted derivatives and compounds with modified functional groups.
Applications De Recherche Scientifique
Chemistry
The compound's unique structure makes it useful in studying reaction mechanisms and developing new synthetic pathways.
Biology
Medicine
Researchers are exploring its potential as a therapeutic agent, given its complex structure and potential bioactivity.
Industry
In industrial chemistry, the compound may serve as a precursor or intermediate in the synthesis of more complex molecules or materials.
Mécanisme D'action
Effects
The compound exerts its effects through specific molecular interactions, which can include binding to receptors or enzymes, altering their activity.
Molecular Targets and Pathways
Potential targets include various enzymes and receptors involved in metabolic pathways or signaling cascades. The exact mechanism may involve inhibition or activation of these targets, resulting in specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1-(3-(4-Chloro-phenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione
3-(1-(3-(Trifluoromethyl)phenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione
Uniqueness
The presence of both chloro and trifluoromethyl groups distinguishes it from similar compounds
That’s the kind of deep dive that gets the chemistry nerds excited. Anything else you’d like me to break down?
Propriétés
IUPAC Name |
3-[1-[3-[4-chloro-3-(trifluoromethyl)phenyl]propanoyl]azetidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF3N3O3/c17-12-3-1-9(5-11(12)16(18,19)20)2-4-13(24)22-7-10(8-22)23-14(25)6-21-15(23)26/h1,3,5,10H,2,4,6-8H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVZZFJAXBYMHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC(=C(C=C2)Cl)C(F)(F)F)N3C(=O)CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((2-(Tert-butoxycarbonyl)-6,6-dioxido-6-thia-2-azaspiro[3.4]octan-8-yl)oxy)acetic acid](/img/structure/B2579749.png)



![[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid](/img/structure/B2579759.png)
![1'-Isopropyl-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2579761.png)
![4-chloro-3-nitro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2579762.png)
![4-[2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B2579763.png)
![{3-[(Furan-2-carbonyl)-amino]-phenoxy}-acetic acid](/img/structure/B2579765.png)
![N-(3-chloro-4-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B2579768.png)
![3-Chloro-4-{[1-(2,2-dimethylpropanoyl)piperidin-3-yl]methoxy}benzaldehyde](/img/structure/B2579769.png)
![N-[2-(2-chlorophenyl)-2-methoxyethyl]cyclopropanecarboxamide](/img/structure/B2579770.png)
